molecular formula C4H2F3NO B033999 4,4,4-Trifluoro-3-oxobutanenitrile CAS No. 110234-68-9

4,4,4-Trifluoro-3-oxobutanenitrile

Cat. No. B033999
M. Wt: 137.06 g/mol
InChI Key: RDNQEPVYJCVARF-UHFFFAOYSA-N
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Patent
US04910326

Procedure details

A solution of n-butyllithium in n-hexane (280 ml, 0.44 mole) was added to dry diisopropylamine (64 ml, 0.46 mole) dissolved in dry tetrahydrofuran (400 ml), while maintaining the mixture below 0° C. After stirring at 0° C. for 30 minutes, the mixture was cooled below -72° C. A solution of methyl trifluoroacetate (25.61 g, 0.200 mole), acetonitrile (16.42 g, 0.40 mole) in dry tetrahydrofuran (200 ml) were added dropwise, while maintaining the mixture below -72° C. and after maintaining the mixture at the same temperature for additional 45 minutes, it was warmed to room temperature over 1 hour. Ice-water (700 ml) was added to the mixture and tetrahydrofuran and n-hexane were then evaporated under reduced pressure at a bath temperature of 40° C. The residue was extracted with diethyl ether to remove neutral and basic components, adjusted to pH 1 with 36% HCl and then extracted with methylene chloride to remove by-products such as acetoacetonitrile, etc. The solution was extracted with diethyl ether. After the extract was dried with anhydrous sodium sulfate, p-toluenesulfonic acid (40 mg, 0.0002 mole) was added to the extract. The extract was distilled under the atmospheric pressure and then distilled under reduced pressure to give 26.82 g (crude yield 97.8%) of a cured product. This product was further distilled under reduced pressure to give 16.78 g (61.2%) of the title compound, b.p. 37° C./2.4 mmHg-43° C./2.5 mmHg. When the resulting compound was dissolved in d6 -acetone and its NMR was measured, the ratio of the keto form/the enol form was found to be 17/83.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
25.61 g
Type
reactant
Reaction Step Two
Quantity
16.42 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Ice water
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mg
Type
catalyst
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Yield
61.2%

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH:6]([NH:9]C(C)C)(C)[CH3:7].[F:13][C:14]([F:20])([F:19])[C:15](OC)=[O:16].C(#N)C.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1.C1(C)C=CC(S(O)(=O)=O)=CC=1.CCCCCC>[F:13][C:14]([F:20])([F:19])[C:15](=[O:16])[CH2:7][C:6]#[N:9] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
64 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
280 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
25.61 g
Type
reactant
Smiles
FC(C(=O)OC)(F)F
Name
Quantity
16.42 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Ice water
Quantity
700 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
40 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the mixture below 0° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled below -72° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the mixture below -72° C.
TEMPERATURE
Type
TEMPERATURE
Details
after maintaining the mixture at the same temperature for additional 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
it was warmed to room temperature over 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
were then evaporated under reduced pressure at a bath temperature of 40° C
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
to remove neutral
EXTRACTION
Type
EXTRACTION
Details
basic components, adjusted to pH 1 with 36% HCl and then extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
to remove by-products such as acetoacetonitrile, etc. The solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether
ADDITION
Type
ADDITION
Details
was added to the extract
DISTILLATION
Type
DISTILLATION
Details
The extract was distilled under the atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 26.82 g (crude yield 97.8%) of a cured product
DISTILLATION
Type
DISTILLATION
Details
This product was further distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C(CC#N)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 16.78 g
YIELD: PERCENTYIELD 61.2%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.